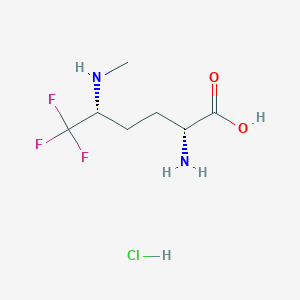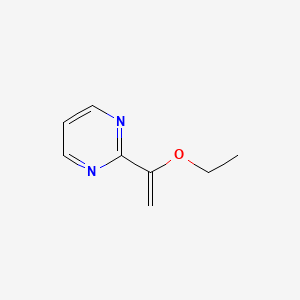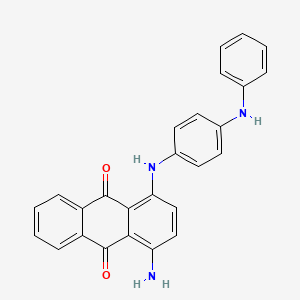
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is a chemical compound known for its vibrant blue color and is commonly referred to as Solvent Blue 68 . It is an anthraquinone derivative, which is a class of compounds widely used in dyes and pigments due to their stability and intense coloration.
Méthodes De Préparation
The synthesis of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthracene-9,10-dione with aniline in the presence of boric acid . This condensation reaction yields the desired product, which can be further purified using standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Mécanisme D'action
The mechanism of action of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is unique due to its specific structure and properties. Similar compounds include:
1-Amino-4-(phenylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar applications in dyes and pigments.
Mitoxantrone: A related compound used in cancer treatment, known for its ability to intercalate with DNA and inhibit topoisomerase II.
Ametantrone: Another anthraquinone derivative with anticancer properties.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
88653-17-2 |
|---|---|
Formule moléculaire |
C26H19N3O2 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
1-amino-4-(4-anilinoanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H19N3O2/c27-21-14-15-22(24-23(21)25(30)19-8-4-5-9-20(19)26(24)31)29-18-12-10-17(11-13-18)28-16-6-2-1-3-7-16/h1-15,28-29H,27H2 |
Clé InChI |
BFDGONROWBAUDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


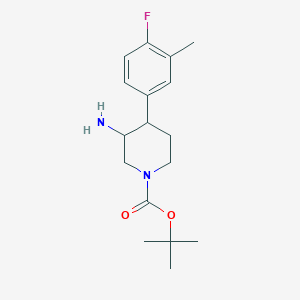
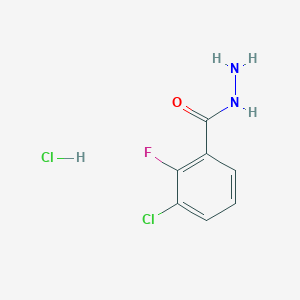
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)



![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)

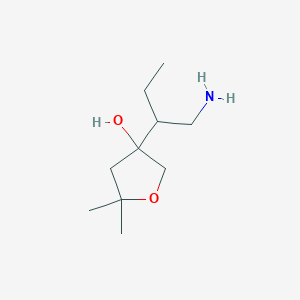
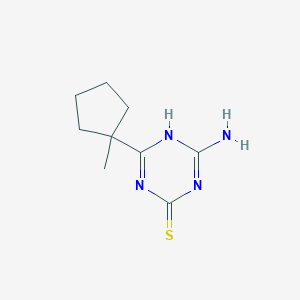
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
